

# Allyl alpha-D-galactopyranoside structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Allyl alpha-D-galactopyranoside

Cat. No.: B013474

[Get Quote](#)

An In-Depth Technical Guide to Allyl  $\alpha$ -D-Galactopyranoside: Synthesis, Properties, and Applications

## Abstract

Allyl  $\alpha$ -D-galactopyranoside is a versatile glycoside that serves as a pivotal building block in modern synthetic carbohydrate chemistry. Its unique structure, featuring an anomeric allyl group, provides both stability for functional group manipulations on the carbohydrate core and a latent reactive handle for subsequent glycosylation reactions. This dual functionality makes it an indispensable tool in the synthesis of complex oligosaccharides, glycoproteins, and other glycoconjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its efficient synthesis, and a discussion of its reactivity and broad applications in biochemical research and pharmaceutical development.

## Physicochemical and Structural Properties

Allyl  $\alpha$ -D-galactopyranoside is a white, crystalline solid that is soluble in water and polar organic solvents.[1] The molecule consists of a D-galactose sugar in its pyranose (six-membered ring) form, with an allyl group ( $\text{CH}_2=\text{CH}-\text{CH}_2-$ ) attached to the anomeric carbon (C-1) via an  $\alpha$ -glycosidic bond. This anomeric linkage is critical, as the  $\alpha$ -configuration is a common motif in biologically relevant glycans.

The structural identity of the compound is defined by its molecular formula,  $\text{C}_9\text{H}_{16}\text{O}_6$ , and a molecular weight of approximately 220.22 g/mol.[2] Key identifiers and properties are

summarized in the table below.

Property	Value	Source(s)
CAS Number	48149-72-0	[2]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>6</sub>	[2]
Molecular Weight	220.22 g/mol	[2]
Appearance	White to off-white powder	[2]
Melting Point	141 - 145 °C	[2]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = +170° to +180°	[2]
Hydrogen Bond Donors	4	
Hydrogen Bond Acceptors	6	
IUPAC Name	(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-en-1-yloxy)oxane-3,4,5-triol	

## Synthesis via Microwave-Assisted Fischer Glycosidation

The synthesis of simple alkyl glycosides is classically achieved through Fischer glycosidation, which involves reacting an unprotected sugar with an alcohol under acidic conditions.[3] This method remains a preferred choice for its directness. However, traditional heating requires long reaction times.[4] The application of microwave irradiation dramatically accelerates this reaction, reducing the time from hours to minutes while favoring the formation of the thermodynamically more stable α-anomer, a consequence of the anomeric effect.[4][5][6]

## Causality in Experimental Design

The choice of a microwave-assisted Fischer glycosidation is deliberate. Firstly, it is highly efficient for simple glycosides.[5] Secondly, using the alcohol (allyl alcohol) as both the solvent and reactant drives the equilibrium toward the product. Thirdly, an acidic resin catalyst (e.g., Amberlite IRN 120 H+) is employed over a soluble acid.[4] This is a critical process

consideration, as the heterogeneous catalyst can be removed by simple filtration, obviating the need for a neutralization workup and preventing the formation of salts that could complicate purification.[4] The microwave heating provides uniform and rapid energy input, which accelerates the attainment of thermodynamic equilibrium, thus yielding a high  $\alpha/\beta$  anomeric ratio.[6]

## Detailed Experimental Protocol

Objective: To synthesize Allyl  $\alpha$ -D-galactopyranoside from D-galactose and allyl alcohol.

Materials:

- D-galactose
- Allyl alcohol (anhydrous)
- Amberlite IRN 120 H+ resin (or similar strong acid resin)
- Methanol (for washing)
- Ethyl acetate
- Hexanes
- Microwave synthesis reactor

Procedure:

- Reaction Setup: In a microwave process vial, suspend D-galactose (e.g., 1.0 g) in anhydrous allyl alcohol (e.g., 20 mL).
- Catalyst Addition: Add Amberlite IRN 120 H+ resin (e.g., 0.5 g).
- Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for approximately 10-15 minutes at a constant temperature (e.g., 100-120 °C).
  - Scientist's Note: The reaction should be monitored for the consumption of D-galactose. This can be done by taking a small aliquot, filtering off the resin, and analyzing by Thin

Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol/water (8:2:1). The starting material will have a low  $R_f$ , while the product will be higher.

- **Catalyst Removal:** After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the acidic resin. Wash the resin with a small amount of methanol and combine the filtrates.
- **Solvent Removal:** Concentrate the combined filtrates under reduced pressure to remove the excess allyl alcohol and methanol. This will yield a crude syrup.
- **Purification (Column Chromatography):** Purify the crude product by silica gel column chromatography.
  - Equilibrate the column with a solvent system like ethyl acetate/hexanes (e.g., 1:1).
  - Load the crude syrup onto the column.
  - Elute the column with a gradient of increasing polarity, for example, from ethyl acetate/hexanes to pure ethyl acetate, and then to ethyl acetate/methanol (e.g., 9:1).
  - Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
- **Final Product:** Concentrate the pure fractions under reduced pressure. The resulting product can be recrystallized from a solvent system like ethyl acetate/hexanes to yield Allyl  $\alpha$ -D-galactopyranoside as a white crystalline solid.

#### Self-Validation:

- **Yield:** Record the final mass and calculate the percentage yield.
- **Melting Point:** Measure the melting point and compare it to the literature value (141-145 °C).  
[2]
- **Optical Rotation:** Measure the specific rotation and compare to the literature value (+170° to +180°).  
[2]
- **Spectroscopic Confirmation:** Confirm the structure using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry as detailed in the following section.

## Spectroscopic and Structural Characterization

Unambiguous confirmation of the synthesized product's structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.

- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is key to confirming the anomeric configuration. For Allyl  $\alpha$ -D-galactopyranoside, the anomeric proton (H-1) is expected to appear as a doublet with a small coupling constant ( $^3J(\text{H1}, \text{H2}) \approx 3\text{-}4\text{ Hz}$ ), which is characteristic of an axial-equatorial relationship in an  $\alpha$ -anomer. Other characteristic signals include the multiplet for the vinyl proton ( $-\text{CH}=\text{}$ ) around 5.9 ppm, two doublets for the terminal vinyl protons ( $=\text{CH}_2$ ) between 5.2 and 5.4 ppm, and a doublet for the anomeric proton (H-1) around 4.9 ppm. The remaining sugar ring protons will appear in the 3.5-4.2 ppm region.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon spectrum will show nine distinct signals. The anomeric carbon (C-1) signal is typically found around 95-100 ppm. The alkene carbons will be present at  $\sim 134\text{ ppm}$  ( $-\text{CH}=\text{}$ ) and  $\sim 117\text{ ppm}$  ( $=\text{CH}_2$ ). The remaining six carbons of the galactopyranoside ring will appear between 60 and 80 ppm.
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The spectrum should show a prominent ion corresponding to the sodium adduct  $[\text{M}+\text{Na}]^+$  at  $m/z\ 243.08$ , confirming the molecular formula  $\text{C}_9\text{H}_{16}\text{O}_6$ .
- **Infrared (IR) Spectroscopy:** The IR spectrum will display a broad absorption band in the region of  $3300\text{-}3500\text{ cm}^{-1}$ , characteristic of the O-H stretching of the hydroxyl groups. A sharp peak around  $1645\text{ cm}^{-1}$  corresponds to the C=C stretching of the allyl group.

## Chemical Reactivity and Synthetic Utility

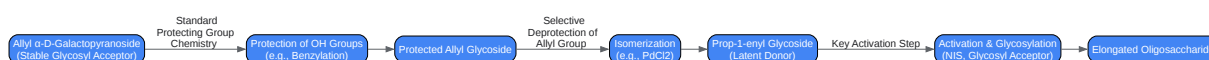
The true power of Allyl  $\alpha$ -D-galactopyranoside in synthetic chemistry lies in the reactivity of its anomeric allyl group. It functions as a stable protecting group that can withstand a wide range of reaction conditions used to modify the other hydroxyl groups on the sugar ring (e.g., benzylation, acetylation, silylation).<sup>[7]</sup>

Once modifications are complete, the allyl group can be selectively activated to turn the molecule into a glycosyl donor for the creation of complex oligosaccharides. This "latent-active"

glycosylation strategy is a cornerstone of modern carbohydrate synthesis. The process involves two key steps:

- **Isomerization:** The terminal double bond of the allyl group is isomerized to an internal prop-1-enyl group using a catalyst, such as a palladium or rhodium complex.
- **Activation:** The resulting prop-1-enyl glycoside is a much more reactive species. It can be activated by a mild electrophile, like N-iodosuccinimide (NIS), to generate a reactive oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a new glycosidic bond.

This workflow allows for the iterative and controlled assembly of oligosaccharides from a single type of building block.



[Click to download full resolution via product page](#)

Caption: Latent-Active Glycosylation Workflow using Allyl  $\alpha$ -D-Galactopyranoside.

## Applications in Research and Drug Development

Allyl  $\alpha$ -D-galactopyranoside is not merely a synthetic curiosity; it is a critical tool for advancing our understanding of biology and for developing new therapeutics.

- **Oligosaccharide Synthesis:** Its primary application is as a precursor in the synthesis of complex carbohydrates.[2] These synthetic oligosaccharides are essential for studying carbohydrate-protein interactions, which are fundamental to processes like immune recognition, cell adhesion, and pathogen binding.[2]
- **Bioconjugation:** The molecule can be used to attach galactose moieties to proteins or lipids. [2] This process, known as glycoconjugation, can improve the stability, solubility, and pharmacokinetic properties of therapeutic proteins.

- **Drug Discovery:** Galactose-containing structures are recognized by specific receptors in the body, such as the asialoglycoprotein receptor in the liver. By incorporating Allyl  $\alpha$ -D-galactopyranoside into larger molecules, researchers can design targeted drug delivery systems. Furthermore, many galactopyranoside derivatives have shown potential as antimicrobial and anticancer agents, making this a valuable scaffold for medicinal chemistry. [8][9]
- **Immunology:** Synthetic glycans built from this starting material are used to develop carbohydrate-based vaccines and to probe the mechanisms of immune responses to bacterial and viral pathogens.[2]

## Conclusion

As a Senior Application Scientist, it is clear that Allyl  $\alpha$ -D-galactopyranoside represents more than just a chemical reagent; it is an enabling technology. Its well-defined structure, predictable reactivity, and the efficiency of its synthesis make it a reliable and powerful tool for researchers. The strategic use of its anomeric allyl group in a latent-active approach provides an elegant solution to the complex challenge of oligosaccharide synthesis. As the fields of glycobiology and targeted therapeutics continue to expand, the demand for versatile and robust building blocks like Allyl  $\alpha$ -D-galactopyranoside will undoubtedly grow, solidifying its role as a cornerstone of modern glycoscience.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer\_glycosidation [bionity.com]
- 4. youngin.com [youngin.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. [cdn.technologynetworks.com](https://cdn.technologynetworks.com) [[cdn.technologynetworks.com](https://cdn.technologynetworks.com)]
- 7. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 8. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 9. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Allyl alpha-D-galactopyranoside structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013474#allyl-alpha-d-galactopyranoside-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)